molecular formula C6H13NO B15276251 (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol

Cat. No.: B15276251
M. Wt: 115.17 g/mol
InChI Key: ZKTRHNWSXTXDAT-HCWXCVPCSA-N
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Description

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is a chiral compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amino group. For example, the reduction of a cyclopentanone derivative using a reducing agent like sodium borohydride, followed by amination with ammonia or an amine, can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst, such as palladium on carbon. This method allows for the selective reduction and amination of the precursor to produce the target compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated cyclopentane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .

Scientific Research Applications

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol: An enantiomer of the target compound with similar but distinct biological activities.

    (1S,2R)-2-Amino-3-methylcyclopentanol: A diastereomer with different stereochemistry and potentially different reactivity and applications.

    Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of chiral drugs and other applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3/t4-,5-,6+/m0/s1

InChI Key

ZKTRHNWSXTXDAT-HCWXCVPCSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]1N)O

Canonical SMILES

CC1CCC(C1N)O

Origin of Product

United States

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